molecular formula C16H18N2O3 B4772144 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine

1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine

Cat. No. B4772144
M. Wt: 286.33 g/mol
InChI Key: WNHKOHJHBASPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine is a chemical compound that belongs to the class of isoxazoles. It is a potential drug candidate that has been extensively studied for its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the COX enzyme, the compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, it has been found to improve cognitive function and memory in various animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine in lab experiments include its potent anti-inflammatory, analgesic, and neuroprotective properties, which make it a potential drug candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, the compound has been found to exhibit low toxicity and high selectivity towards the COX enzyme. However, the limitations of using the compound in lab experiments include its low solubility in water and its high cost of synthesis.

Future Directions

For the research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine include the optimization of the synthesis method to obtain higher yields and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitters. Furthermore, clinical trials are needed to evaluate the safety and efficacy of the compound in humans for the treatment of various inflammatory and neurodegenerative diseases.

Scientific Research Applications

1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine has been extensively studied for its therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, it has been found to exhibit neuroprotective properties, making it a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-7-5-12(6-8-13)14-11-15(21-17-14)16(19)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKOHJHBASPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-[[3-(4-methoxyphenyl)-5-isoxazolyl]carbonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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